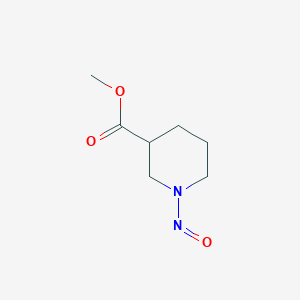![molecular formula C15H24N2O5 B13486229 Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B13486229.png)
Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate: is a synthetic organic compound that features a tert-butyl ester and a tert-butoxycarbonyl (BOC) protected amine. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl 1,2-oxazole-3-carboxylate and tert-butyl 2-aminoethylcarbamate.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The tert-butoxycarbonyl (BOC) group can be selectively removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are typically employed for BOC deprotection.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
- It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine:
- The compound’s derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry:
- It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
Mechanism:
- The compound exerts its effects primarily through its functional groups. The tert-butoxycarbonyl (BOC) group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The oxazole ring can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition.
Molecular Targets and Pathways:
- The specific molecular targets and pathways depend on the context in which the compound is used. For example, in medicinal chemistry, it may target specific enzymes or receptors involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-(tert-butoxycarbonylamino)acetate: Similar in structure but with a different functional group arrangement.
Tert-butyl 3-(tert-butoxycarbonylamino)propanoate: Another compound with a BOC-protected amine but with a different carbon chain length.
Tert-butyl 4-(tert-butoxycarbonylamino)butanoate: Similar but with an extended carbon chain.
Uniqueness:
- The unique combination of the oxazole ring and the BOC-protected amine in Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate provides distinct reactivity and stability, making it valuable in synthetic organic chemistry.
Eigenschaften
Molekularformel |
C15H24N2O5 |
|---|---|
Molekulargewicht |
312.36 g/mol |
IUPAC-Name |
tert-butyl 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C15H24N2O5/c1-14(2,3)20-12(18)11-9-10(22-17-11)7-8-16-13(19)21-15(4,5)6/h9H,7-8H2,1-6H3,(H,16,19) |
InChI-Schlüssel |
FWQJOEGVTORUDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=NOC(=C1)CCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide](/img/structure/B13486146.png)
![4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride](/img/structure/B13486158.png)


![rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride](/img/structure/B13486183.png)





![N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide](/img/structure/B13486215.png)

![[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13486238.png)

